

Physical and chemical properties of α -D-glucofuranose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-glucofuranose

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An In-depth Technical Guide to the Physical and Chemical Properties of α -D-Glucofuranose

Introduction

α -D-glucofuranose is a five-membered ring isomer of glucose, a ubiquitous monosaccharide. While the six-membered pyranose form is thermodynamically more stable and thus more abundant in aqueous solutions, the furanose form plays a crucial role as a synthetic intermediate in carbohydrate chemistry and is a structural component in some biologically active molecules.^{[1][2]} Its unique structural and stereochemical features, particularly the reactivity of its hydroxyl groups, make it a versatile building block in the synthesis of complex carbohydrates, nucleoside analogues, and other bioactive compounds. This guide provides a comprehensive overview of the physical and chemical properties of α -D-glucofuranose, with a focus on quantitative data, experimental methodologies, and its synthetic applications.

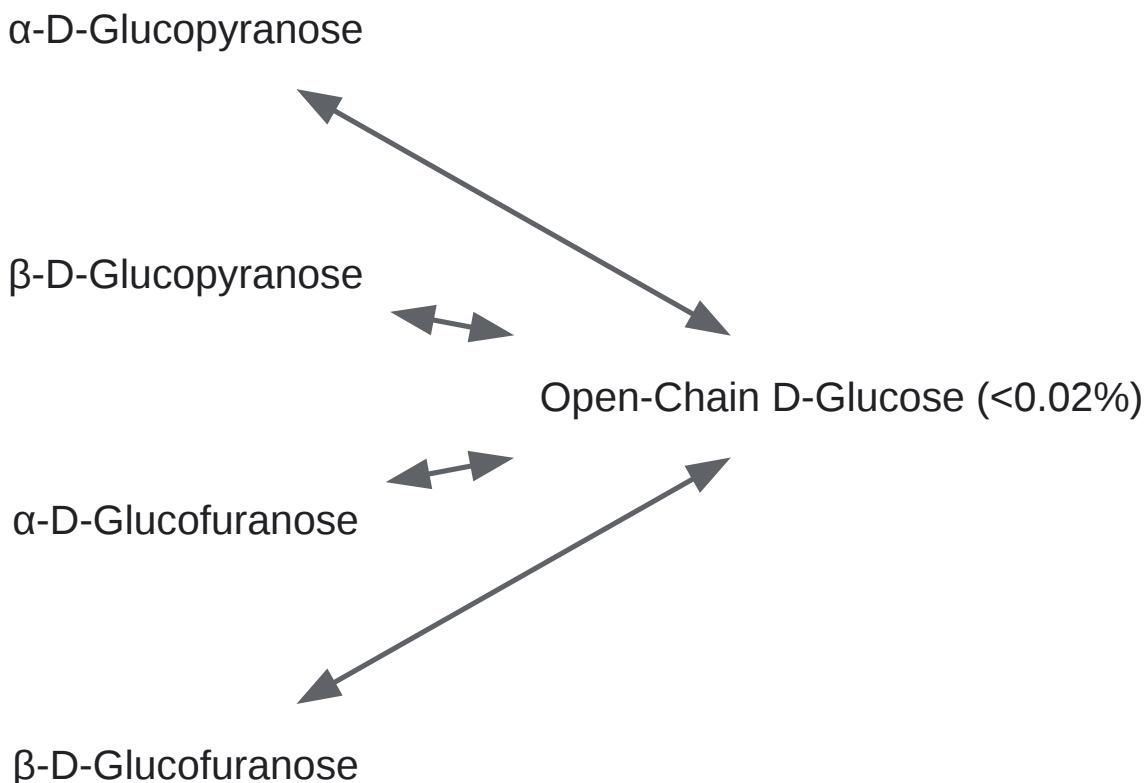
Physical Properties of α -D-Glucofuranose

The physical properties of α -D-glucofuranose are summarized in the table below. It is important to note that pure α -D-glucofuranose is not typically isolated as a stable crystalline solid from an aqueous solution of D-glucose due to the equilibrium with its other isomers.^[3] The data presented often pertains to the compound in solution or has been determined through specialized techniques.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₆	[4][5]
Molecular Weight	180.16 g/mol	[4][5]
Melting Point	187 °C (Note: This is for D-glucose, which crystallizes as the pyranose form)	[3][4]
Appearance	White or colorless solid (for D-glucose)	[3]
Solubility	Highly soluble in water and acetic acid; poorly soluble in methanol and ethanol (for D-glucose)	[3]
Specific Rotation [α]D	The specific rotation of an equilibrium mixture of D-glucose in water is +52.7°. The pure α-D-glucopyranose anomer has a specific rotation of +112.2°. Data for pure α-D-glucofuranose is not readily available due to its low abundance in the equilibrium mixture.	[3][6]
pKa	12.16 at 25 °C in water (for D-glucose)	[3]

Chemical Structure and Isomerism

D-glucose exists in an equilibrium mixture of five forms in solution: the open-chain aldehyde form and four cyclic hemiacetal isomers. The cyclic forms include the α- and β-anomers of both the six-membered pyranose ring and the five-membered furanose ring. The furanose ring is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4.[7]



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Figure 1: Equilibrium of D-glucose isomers in aqueous solution.

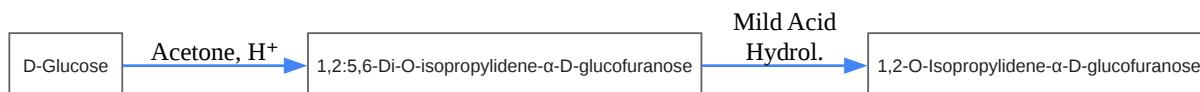
In aqueous solution, the pyranose forms are predominant, accounting for approximately 99% of the mixture, while the furanose forms and the open-chain form exist in much smaller quantities (less than 1%).^{[1][2]} The formation of five-membered rings is often kinetically favored, but the six-membered pyranose ring is thermodynamically more stable due to reduced dihedral angle strain.^{[1][2]}

Chemical Properties and Reactivity

The chemistry of α -D-glucofuranose is dominated by the reactivity of its hydroxyl groups and the anomeric center. While less stable than the pyranose form, the furanose ring can be "locked" into place by forming derivatives, most notably by the protection of hydroxyl groups.

Protection and Derivatization

A common strategy in carbohydrate chemistry is to protect certain hydroxyl groups to allow for selective reactions at other positions. For α -D-glucofuranose, the 1,2- and 5,6-hydroxyl groups are often protected as isopropylidene acetals.



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Figure 2: Synthetic workflow for preparing key glucofuranose intermediates.

- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (Diacetone Glucose): This derivative is synthesized by reacting D-glucose with acetone in the presence of an acid catalyst.^[8] This reaction locks the glucose in the furanose conformation. The resulting diacetal has a free hydroxyl group only at the C3 position, making it a valuable intermediate for selective modifications at this position.^[9]
- 1,2-O-Isopropylidene- α -D-glucofuranose: Selective hydrolysis of the 5,6-isopropylidene group from diacetone glucose yields this monoacetal.^[8] This leaves the hydroxyl groups at C3, C5, and C6 available for further reactions.

Key Reactions

- Acylation and Alkylation: The free hydroxyl groups of protected glucofuranose derivatives can be readily acylated or alkylated. For instance, the C3 hydroxyl of diacetone glucose can be targeted for these reactions.^[10]
- Oxidation: The primary hydroxyl group at C6 can be selectively oxidized to a carboxylic acid.
- Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) and then displaced by nucleophiles to introduce other functional groups, such as azides, halides, or thiols.^[11] This is a common method for producing deoxy and amino sugars.

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

Objective: To protect the hydroxyl groups of D-glucose and lock it in the α -D-glucofuranose form.

Methodology:

- D-glucose is suspended in anhydrous acetone.
- A catalytic amount of a strong acid, such as sulfuric acid or iodine, is added.
- The mixture is stirred at room temperature until the D-glucose dissolves and the reaction is complete (monitored by TLC).
- The reaction is quenched by adding a base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
- The mixture is filtered, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization, typically from a mixture of cyclohexane and ethyl acetate, to yield white crystalline 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose.^{[8][12]}

Characterization by NMR Spectroscopy

Objective: To determine the structure and stereochemistry of α -D-glucofuranose and its derivatives.

Methodology:

- A sample is dissolved in a suitable deuterated solvent, such as D₂O for the parent sugar or CDCl₃ for protected derivatives.
- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

- Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously.
- Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be used to identify all protons within a specific spin system, which is particularly useful for assigning the crowded non-anomeric proton signals.[13][14]

Key Spectroscopic Data for α -D-Glucofuranose in D_2O :

Proton	Chemical Shift (ppm)	1H - 1H Coupling Constants (J, Hz)
H1	5.49	$J_{1,2} = 3.96$
H2	4.57	$J_{2,3} = 1.3$
H3	4.30	$J_{3,4} = 3.4$
H4	4.12	$J_{4,5} = 6.0$
H5	4.09	
H6, H6'	3.73, 3.82	

Source: Complete 1H and ^{13}C NMR spectral assignment of D-glucofuranose.[13][14]

Carbon	Chemical Shift (ppm)
C1	99.9
C2	78.9
C3	76.1
C4	81.0
C5	71.1
C6	63.5

Source: Complete ^1H and ^{13}C NMR spectral assignment of D-glucofuranose.[13][14]

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of α -D-glucofuranose derivatives.

Methodology:

- Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis.
- Mass Analysis: The sample is introduced into a mass spectrometer (e.g., QTOF, Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ions (e.g., $[\text{M}+\text{Na}]^+$, $[\text{M}+\text{H}]^+$).
- Tandem MS (MS/MS): To obtain structural information, precursor ions are selected and fragmented (e.g., through collision-induced dissociation - CID). The resulting fragment ions provide information about the connectivity of the molecule and the location of substituents. Common fragmentation patterns for glycosides involve cleavage of the glycosidic bond and cross-ring cleavages.



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Figure 3: General workflow for tandem mass spectrometry analysis.

Conclusion

α -D-glucofuranose, while a minor component in the equilibrium of D-glucose, is a cornerstone of synthetic carbohydrate chemistry. Its distinct five-membered ring structure and the ability to selectively protect its hydroxyl groups make it an invaluable precursor for the synthesis of a wide array of modified sugars and biologically active molecules. Understanding its physical properties, chemical reactivity, and the experimental protocols for its synthesis and characterization is fundamental for researchers in glycochemistry, drug discovery, and materials science.

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- To cite this document: BenchChem. [Physical and chemical properties of α -D-glucofuranose]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12644474#physical-and-chemical-properties-of-d-glucofuranose>

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